

Kinetic analysis of UCHL3 activity using Z-LRGG-AMC substrate

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Compound of Interest

Compound Name: Z-LRGG-AMC TFA

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An In-Depth Guide to the Kinetic Analysis of UCHL3 Activity Using the Fluorogenic Substrate Z-LRGG-AMC

Authored by: A Senior Application Scientist

Introduction: The Significance of UCHL3 and Its Kinetic Characterization

Ubiquitin C-terminal Hydrolase L3 (UCHL3) is a key deubiquitinating enzyme (DUB) belonging to the Ubiquitin C-terminal Hydrolase (UCH) family.[1][2] DUBs are critical regulators of the ubiquitin-proteasome system, maintaining cellular protein homeostasis by cleaving ubiquitin from protein substrates.[3] UCHL3, specifically, has emerged as a crucial player in a variety of fundamental cellular processes, including DNA damage repair and tumor progression, making it a compelling therapeutic target for cancer and other diseases.[4][5]

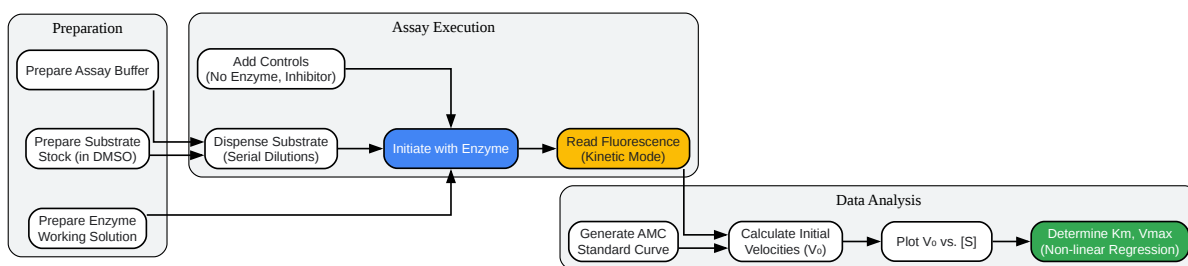
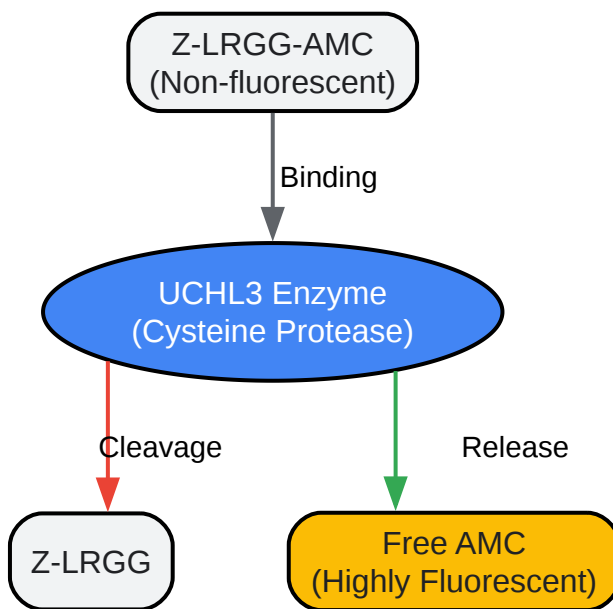
To investigate the function of UCHL3 and to discover and characterize potential inhibitors for drug development, it is essential to have a robust and reliable method for quantifying its enzymatic activity.[6][7] Enzyme kinetics provides the framework for this by measuring the rates

of enzymatic reactions and how they respond to changes in experimental conditions. This application note provides a comprehensive, field-tested guide for performing a detailed kinetic analysis of UCHL3 using Z-LRGG-AMC, a fluorogenic substrate that mimics the C-terminus of ubiquitin.[8][9]

Principle of the Assay: A Fluorogenic Approach

The kinetic assay for UCHL3 activity is based on the enzymatic hydrolysis of the substrate Z-LRGG-AMC (Carbobenzoxy-L-Leucyl-L-Arginyl-L-Glycyl-L-Glycyl-7-amino-4-methylcoumarin). UCHL3 is a cysteine protease that recognizes and cleaves the amide bond between the C-terminal glycine of the peptide and the 7-amino-4-methylcoumarin (AMC) moiety.[10]

In its intact, conjugated form, the fluorescence of the AMC group is quenched.[11] Upon enzymatic cleavage by UCHL3, the free AMC is released, resulting in a significant increase in fluorescence.[12][13] This change in fluorescence can be monitored in real-time using a spectrofluorometer, with an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[7][8] The rate of AMC release is directly proportional to the enzymatic activity of UCHL3, allowing for precise determination of kinetic parameters.



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